Ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate
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Overview
Description
Ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate is an organic compound with the molecular formula C10H12O2. It is a derivative of cycloheptatriene, featuring an ethyl ester group at the carboxylate position. This compound is known for its unique structure, which includes a seven-membered ring with alternating double bonds, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate typically involves the esterification of 2-methylcyclohepta-2,4,6-triene-1-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated compound.
Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Results in a more saturated cycloheptane derivative.
Substitution: Yields halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl cyclohepta-2,4,6-triene-1-carboxylate
- Methyl cyclohepta-2,4,6-triene-1-carboxylate
- Cycloheptatriene derivatives
Uniqueness
Ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate is unique due to the presence of the ethyl ester group and the methyl substitution on the cycloheptatriene ring
Properties
CAS No. |
75862-78-1 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(12)10-8-6-4-5-7-9(10)2/h4-8,10H,3H2,1-2H3 |
InChI Key |
OMZCDWGEJAFJIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=CC=CC=C1C |
Origin of Product |
United States |
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